4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde
Description
Properties
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-13-6-5-11(7-12(13)14(16,17)18)20-10-3-1-9(8-19)2-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYWVXRFNZLRKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step-by-step Process:
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| 1 | Synthesis of phenoxy intermediate | Phenol derivative + halogenated aromatic compound + base (e.g., K₂CO₃) | Common in aromatic ether synthesis |
| 2 | Formylation of phenoxy compound | Reimer-Tiemann or Vilsmeier-Haack reaction | Standard methods for aromatic aldehyde synthesis |
Note: Specific conditions depend on the substrate's reactivity and substituents, with temperature control critical to prevent side reactions.
Advanced Methods Based on Patent Data
Recent patents, notably CN110885298B, describe optimized synthesis routes emphasizing safety, environmental friendliness, and industrial applicability:
Synthesis of the Phenoxy Intermediate
- Starting Material: o-chlorotrifluoromethane
- Key Reactions:
- Nitrification using mixed acids (concentrated nitric and sulfuric acids) to form nitro derivatives.
- Reduction of nitro compounds to amino derivatives using environmentally benign systems like ferric chloride/hydrazine hydrate.
- Conversion of amino derivatives to isocyanates via triphosgene, which then reacts with phenols to form phenoxy compounds.
Formylation of the Phenoxy Compound
- The phenoxy intermediate is subjected to formylation using reagents such as paraformaldehyde or formyl chloride under reflux conditions.
- Alternatively, Reimer-Tiemann or Vilsmeier reactions are employed, with reaction temperatures maintained between 0-25°C to control selectivity and prevent polyformylation.
Final Purification
- The crude product undergoes distillation or chromatographic purification .
- Conditions such as vacuum pressure ($$< -0.096 MPa$$) and temperature (95-100°C) are optimized for high purity.
Innovative Green Chemistry Approaches
Recent research emphasizes the reduction of hazardous reagents and waste:
- Use of Ferric Trichloride/Hydrazine hydrate system for reduction steps, which reduces iron mud waste and improves safety.
- Recycling of solvents like ethanol and dioxane.
- Controlled nitrification at lower temperatures (10-15°C) to minimize byproducts and isomer impurities.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range | Significance | Source/Reference |
|---|---|---|---|
| Nitrification temperature | 10-15°C | Reduces side reactions | CN110885298B |
| Reflux temperature | 80-100°C | Ensures complete reaction | Multiple patents |
| Formylation temperature | 0-25°C | Selectivity for aldehyde | Standard aromatic chemistry |
| Vacuum during distillation | $$\leq -0.096 MPa$$ | Purity enhancement | Patent CN110885298B |
| Reaction time | 3-5 hours | Completeness of conversion | Patent data |
Research Findings and Optimization
- Safety improvements: Lower nitrification temperatures and environmentally benign reduction systems significantly mitigate hazards.
- Yield optimization: Use of catalysts like pyridine or DMAP during formylation improves yield (>80%).
- Purity control: Chromatographic detection ensures impurity levels below 1%, with final product purities exceeding 99.8%.
Chemical Reactions Analysis
4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Synthesis of Bioactive Natural Products
This compound serves as a crucial precursor in the synthesis of bioactive natural products. Its ability to interact with various biological targets is attributed to its functional groups, which can lead to therapeutic effects.
Results
The synthesized products have shown potential anti-tumor and anti-inflammatory activities. The specific activities depend on the final structure of the bioactive compounds produced, indicating that modifications to 4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde can yield compounds with enhanced biological activities.
Analgesic Drug Development
This compound is also utilized in developing analgesic drugs. Its derivatives are synthesized to create pharmacophore models that target pain relief mechanisms while minimizing side effects.
Synthesis and Characterization
- Derivatives are characterized using techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-EIMS), Nuclear Magnetic Resonance (NMR), Ultraviolet (UV), and Fourier Transform Infrared Spectroscopy (FT-IR).
- The analgesic efficacy is evaluated using methods like the Hot Plate Test, which assesses pain response in animal models.
Results
Several derivatives have demonstrated potent analgesic effects, acting through both peripheral and central pathways independent of opioid systems. This highlights the compound's versatility in pharmaceutical applications.
Material Science Applications
While primarily noted for its medicinal chemistry applications, this compound may also find uses in material science due to its unique chemical structure.
Potential Applications
- Polymer Chemistry : The compound could be used as a monomer or additive in polymer synthesis, potentially enhancing material properties.
- Organic Electronics : Its electronic properties may be explored for applications in organic semiconductors or photovoltaic devices.
Case Study 1: Anti-Tumor Activity
Research has indicated that derivatives synthesized from this compound exhibit significant anti-tumor properties. In vitro studies demonstrated that certain derivatives inhibited cancer cell proliferation effectively, suggesting a pathway for developing new cancer therapies.
Case Study 2: Pain Management
In pharmacological studies, derivatives were tested for their analgesic properties, revealing that some compounds provided effective pain relief comparable to existing analgesics but with fewer side effects. This research supports the potential for developing safer pain management options using this compound as a starting point.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The pathways involved in its mechanism of action include signal transduction and metabolic processes .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The trifluoromethyl (CF₃) and chloro (Cl) groups in 4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde enhance its electrophilicity compared to non-halogenated analogs like 4-benzyloxybenzaldehyde. This increases its reactivity in nucleophilic aromatic substitution or condensation reactions .
- Biological Activity: Derivatives of 4-chloro-3-(trifluoromethyl)benzaldehyde (e.g., thiourea compounds) show potent antimicrobial activity against Bacillus strains (comparable to ampicillin) and anti-inflammatory effects surpassing standard drugs .
- Steric and Electronic Differences: Fluorinated analogs like 2-(4-fluorophenyl)benzaldehyde exhibit reduced steric hindrance compared to the bulkier phenoxy-substituted target compound, favoring applications in electronic materials .
Biological Activity
4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the molecular formula and features a phenoxy group substituted with a chloro and trifluoromethyl group. The presence of these functional groups is significant as they influence the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the modulation of apoptotic pathways, leading to increased apoptosis in malignant cells .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HT-29 (Colon) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, particularly those related to cell signaling and proliferation.
- Receptor Modulation : It may act as a positive allosteric modulator for certain receptors, enhancing their signaling capabilities .
- Gene Expression Regulation : Studies suggest that it can alter the expression levels of genes involved in apoptosis and cell cycle regulation, contributing to its anticancer effects .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of phenoxybenzaldehydes, including this compound. Results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with particular effectiveness noted against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Activity
In another investigation focusing on cancer therapeutics, researchers synthesized derivatives based on this compound and assessed their cytotoxicity against multiple cancer cell lines. The findings revealed that modifications to the phenoxy group enhanced anticancer activity, suggesting structure-activity relationships critical for drug development .
Q & A
Basic: What are the standard synthetic routes for 4-(4-chloro-3-(trifluoromethyl)phenoxy)benzaldehyde?
Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. A common approach involves reacting a substituted phenol derivative with a benzaldehyde precursor under reflux conditions. For example:
- Step 1: React 4-chloro-3-(trifluoromethyl)phenol with a benzaldehyde derivative (e.g., 4-fluorobenzaldehyde) in a polar solvent (e.g., ethanol) with a catalytic acid (e.g., glacial acetic acid) .
- Step 2: Reflux for 4–6 hours, followed by solvent evaporation and purification via column chromatography .
Key Considerations:
- Purity of starting materials (e.g., anhydrous solvents) to avoid side reactions.
- Use of inert atmosphere to prevent oxidation of the aldehyde group .
Basic: How is the purity of this compound validated in synthetic workflows?
Methodological Answer:
Purity is assessed using a combination of chromatographic and spectroscopic techniques:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
